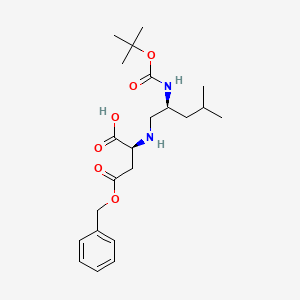

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH

Description

BenchChem offers high-quality Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZCWDQLBTZGO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373193 | |

| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204199-67-7 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204199-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Deconstructing a Potent Peptidomimetic Building Block

An In-Depth Technical Guide to the Chemical Properties of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, overcoming the inherent metabolic instability of natural peptides is a paramount challenge. The target molecule of this guide, Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH , represents a sophisticated chemical tool designed to address this very issue. It is not a simple dipeptide, but a pseudopeptide or peptidomimetic, incorporating a critical modification: a reduced amide bond isostere (ψ(CH₂NH)). This alteration, where the scissile carbonyl of a standard peptide bond is replaced by a methylene group, imparts profound changes to the molecule's chemical and biological properties.

This guide provides an in-depth exploration of the chemical properties of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH. We will dissect its structure to understand how each component—the N-terminal Boc protecting group, the conformationally flexible reduced amide bond, and the side-chain benzyl ester—contributes to its overall reactivity, stability, and utility. The insights presented herein are intended to empower researchers to effectively utilize this and similar building blocks in the rational design of novel protease inhibitors, receptor ligands, and other peptide-based therapeutic agents. The core principle of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative chemical principles.

Molecular Structure and Physicochemical Profile

The functionality of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is dictated by its unique architecture. Understanding this structure is the first step in predicting its behavior in a reaction environment.

The molecule is comprised of a leucine (Leu) residue linked to an aspartic acid (Asp) residue via a reduced amide bond. The N-terminus of leucine is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxyl of the aspartic acid is protected as a benzyl ester (OBzl). The C-terminal carboxyl group remains free for subsequent chemical modifications.

Key Structural Features

-

Boc Group: An acid-labile protecting group that prevents unwanted reactions at the N-terminal amine.[][2][] Its bulkiness also influences local conformation.

-

Reduced Amide Bond (ψ(CH₂NH)): This secondary amine is more basic and flexible than a planar amide bond. Crucially, it renders the backbone resistant to cleavage by proteases, significantly enhancing the molecule's potential for in vivo applications.[4][5][6]

-

Benzyl Ester (OBzl): A protecting group for the aspartic acid side chain that can be removed under neutral conditions via hydrogenolysis, offering an orthogonal deprotection strategy relative to the acid-labile Boc group.[7][8][9]

Below is a table summarizing the core physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | [10] |

| Molecular Formula | C₂₂H₃₄N₂O₆ | [10] |

| Molecular Weight | 422.52 g/mol | [10] |

| Appearance | Amorphous white powder | [10] |

| CAS Number | Not widely available; specific to supplier | |

| PubChem CID | 2756018 | [10] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous solutions. | [11] |

Synthesis and Purification Strategy

The synthesis of pseudopeptides like Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH hinges on the strategic formation of the reduced amide bond, typically achieved through reductive amination. This process involves the reaction of an N-protected amino aldehyde with the free amine of another amino acid derivative, followed by reduction of the resulting imine.

Conceptual Synthetic Workflow

The causality behind this workflow is rooted in the need for controlled, sequential bond formation. The Boc group on Leucinal prevents self-polymerization and directs the reaction, while the benzyl ester on Aspartic acid prevents interference from the side-chain carboxylate. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is critical; these reagents are selective for the iminium ion intermediate and are compatible with the ester and carbamate functional groups present in the molecule.

Caption: Conceptual workflow for the synthesis and purification of the target pseudopeptide.

Protocol: Purification by Reverse-Phase HPLC

Trustworthiness in any synthetic preparation comes from rigorous purification and characterization. HPLC is the gold standard for assessing the purity of peptide-like molecules.

-

System Preparation:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA acts as an ion-pairing agent, improving peak shape by masking residual silanol groups on the silica support and ensuring the carboxyl and amino groups are protonated.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow rate of 1 mL/min.

-

-

Sample Preparation:

-

Dissolve the crude product in a minimal amount of DMSO or Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Chromatography:

-

Injection: Inject 10-50 µL of the prepared sample.

-

Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Causality: The gradient elution ensures that the compound, which is relatively hydrophobic due to the Boc and Bzl groups, elutes from the C18 column in a reasonable time with good resolution.

-

Detection: Monitor the elution profile at 214 nm and 254 nm. Causality: 214 nm is optimal for detecting the peptide backbone, while 254 nm is effective for detecting the benzyl aromatic ring.

-

-

Fraction Collection & Analysis:

-

Collect fractions corresponding to the major peak.

-

Confirm the identity and purity of the collected fractions using mass spectrometry.

-

Chemical Reactivity and Stability

The utility of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH as a synthetic intermediate is defined by the selective reactivity of its functional groups. An orthogonal protection strategy is key, allowing for the sequential deprotection and modification of specific sites.

Orthogonal Deprotection Workflow

Caption: Orthogonal deprotection pathways for the target molecule.

Protocol 1: N-Terminal Boc Group Removal (Acidolysis)

The Boc group is designed to be stable to basic and nucleophilic conditions but readily cleaved by acid.[][12][13]

-

Reaction Setup: Dissolve the Boc-protected peptide in anhydrous Dichloromethane (DCM). Causality: DCM is an excellent solvent for the peptide and is inert to the acidic conditions.

-

Reagent Addition: Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM. A scavenger, such as triisopropylsilane (TIS), can be added to prevent side reactions from the released tert-butyl cation.[12][14]

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Workup: Remove the TFA and DCM under reduced pressure. The resulting amine salt can be used directly or triturated with cold diethyl ether to yield a solid.

Protocol 2: Side-Chain Benzyl Ester Removal (Hydrogenolysis)

The benzyl ester is stable to the acidic and basic conditions often used in peptide synthesis but is cleaved by catalytic hydrogenation.[8][9][14]

-

Reaction Setup: Dissolve the peptide in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).

-

Catalyst Addition: Add 10 mol% of Palladium on carbon (Pd/C) catalyst. Causality: Palladium is a highly efficient catalyst for the hydrogenolysis of the benzylic C-O bond.

-

Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring. The reaction is usually complete within 2-16 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite is an inert filter aid that prevents the fine palladium particles from passing through.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level structural information and is the most powerful tool for confirming the presence of the key functional groups.[15][16][17][18]

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Protons | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|

| Boc group | ~1.4 | A sharp singlet, integrating to 9H. |

| Leucine side chain | 0.8-1.7 | Characteristic signals for the isobutyl group. |

| ψ(CH₂NH) methylene | 2.5-3.0 | Complex multiplets, diastereotopic protons. |

| Aspartic acid β-CH₂ | 2.7-2.9 | Distinct from the reduced bond methylene. |

| Benzyl ester CH₂ | ~5.1 | A sharp singlet, integrating to 2H. |

| Benzyl ester aromatic | ~7.3 | Multiplet, integrating to 5H. |

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[19]

-

Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this.

-

Expected Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 423.5.

-

Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 Da) or the benzyl group (91 Da) under MS/MS conditions.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of 50:50 water:acetonitrile with 0.1% formic acid. Causality: Formic acid aids in the ionization process by providing a source of protons.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.

-

Analysis: Identify the [M+H]⁺ peak and other relevant adducts (e.g., [M+Na]⁺).

Applications in Drug Development

Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is not an end product but a strategic intermediate. Its value lies in its application as a core scaffold for building more complex, proteolytically stable peptide mimetics.

-

Protease Inhibitors: The reduced amide bond can mimic the transition state of peptide bond hydrolysis, making it an ideal core for inhibitors of proteases like HIV protease or renin.[5] The free C-terminal carboxyl group can be coupled to other amino acids or pharmacophores to extend the chain and target the enzyme's active site.

-

Improving Pharmacokinetics: Incorporating this unit into a bioactive peptide can significantly increase its plasma half-life by preventing degradation by peptidases.[6][20][21]

-

Conformational Probes: The increased flexibility of the ψ(CH₂NH) bond compared to a rigid amide bond allows for the exploration of different backbone conformations, which can be crucial for optimizing binding affinity to a biological target.

Conclusion

Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its chemical properties are defined by a triad of functional groups that enable a sophisticated, orthogonal synthetic strategy. The acid-labile Boc group, the hydrogenolysis-labile benzyl ester, and the stable, protease-resistant reduced amide bond provide a powerful combination for constructing advanced peptidomimetics. A thorough understanding of its reactivity, stability, and analytical signatures, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH. American Elements. [Link]

-

Boc-Leu-psi(CH2NH)Leu-OH. PubChem. [Link]

-

Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH. LookChem. [Link]

-

Boc-Asp(OBzl)-OH. Aapptec Peptides. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. National Institutes of Health. [Link]

-

Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. ACS Publications. [Link]

-

Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

-

An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides. PubMed. [Link]

-

Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. PubMed. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

-

Analytical Techniques for Unknown Protein Identification. Mtoz Biolabs. [Link]

-

Peptide Synthesis. Chemistry LibreTexts. [Link]

-

One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. [Link]

-

Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

-

Synthesis of Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me as a Useful Precursor of Aspartyl Peptide Aldehyde Derivatives. Chinese Chemical Letters. [Link]

-

On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. ResearchGate. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides. ChemRxiv. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]

-

Benzyl Esters. Organic Chemistry Portal. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synfacts. [Link]

-

Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Benzyl Esters [organic-chemistry.org]

- 10. americanelements.com [americanelements.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Analytical Techniques for Unknown Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. drughunter.com [drughunter.com]

Technical Guide: Boc and OBzl Protecting Groups in Peptide Synthesis

[1]

Executive Summary: The Case for Boc/Benzyl Chemistry

While Fmoc/tBu chemistry has become the standard for routine peptide synthesis due to its mild conditions, the Boc/Benzyl (Boc/Bzl) strategy remains indispensable for specific, high-value applications.[1] It is the method of choice for synthesizing "difficult" sequences prone to aggregation (beta-sheet formation), thioesters for native chemical ligation, and bases-sensitive peptide mimetics.

This guide moves beyond basic protocols to explore the graduated acid lability principle that governs this strategy. Unlike the orthogonal Fmoc method, Boc/Bzl relies on the kinetic differentiation of acid sensitivity: the temporary Boc group is removed by moderate acid (TFA), while the permanent OBzl side-chain groups require strong acid (HF or TFMSA).[2] Mastering this kinetic window is the key to high-fidelity synthesis.

Mechanistic Foundations

The Principle of Graduated Acid Lability

The Boc/Bzl strategy is not truly orthogonal; it is chemoselective based on acid strength .

-

Temporary Protection (

): The tert-butyloxycarbonyl (Boc) group is cleaved via an acid-catalyzed elimination mechanism using Trifluoroacetic Acid (TFA). This generates a tert-butyl carbocation ( -

Permanent Protection (Side Chains): Benzyl-based groups (OBzl, Bzl, Z-Cl) are stable to TFA but cleaved by anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Mechanism of Acidolysis and Scavenging

The cleavage of Boc and OBzl groups generates highly reactive electrophiles (carbocations). Without adequate nucleophilic scavengers, these cations will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to irreversible byproducts.

Figure 1: Acidolytic Cleavage Mechanism & Scavenging

Caption: The acid-catalyzed removal of Boc generates a tert-butyl cation. Scavengers (yellow) must trap this cation faster than it reacts with the peptide side chains.

Solid Phase Peptide Synthesis (SPPS) Protocol

Resin Selection

-

PAM Resin: Phenylacetamidomethyl linker. More stable to TFA than standard Merrifield resin, preventing premature peptide loss during long syntheses.

-

MBHA Resin: Methylbenzhydrylamine linker. Yields a C-terminal amide upon HF cleavage.

The Standard Boc Cycle

This protocol assumes a 0.5 mmol scale.

| Step | Reagent | Duration | Purpose |

| 1. Wash | DCM | 3 x 1 min | Swell resin, remove residual DMF. |

| 2. Deprotection | 50% TFA in DCM | 1 x 2 min | "Pre-wash" to remove water/scavenge. |

| 3. Deprotection | 50% TFA in DCM | 1 x 20 min | Complete removal of Boc group. |

| 4. Wash | DCM | 3 x 1 min | Remove TFA and t-butyl byproducts. |

| 5. Neutralization | 5% DIEA in DCM | 2 x 2 min | Convert amine salt ( |

| 6. Wash | DCM | 3 x 1 min | Remove excess base (crucial to prevent racemization). |

| 7. Coupling | Boc-AA + Activator | 1 - 2 hours | Form peptide bond. |

| 8. Monitor | Ninhydrin Test | ~5 min | Verify coupling efficiency (>99% required). |

Critical Technical Insight: Unlike Fmoc chemistry, the amine is protonated after deprotection.[3][4] The Neutralization step (Step 5) is critical. However, prolonged exposure to DIEA can cause aspartimide formation or racemization. Flow-washing neutralization is often preferred over batch incubation.

Figure 2: The Boc SPPS Cycle Workflow

Caption: The cyclic workflow of Boc SPPS. Note the distinct Neutralization step required after acidic deprotection.

Side Chain Protection Strategy (OBzl)

In Boc chemistry, side chains must withstand repeated exposure to 50% TFA.

| Amino Acid | Protecting Group | Stability | Cleavage Condition |

| Asp / Glu | Benzyl ester (OBzl) | Stable to TFA | HF (High) |

| Asp / Glu | Cyclohexyl ester (OcHex) | Preferred. Prevents aspartimide. | HF (High) |

| Ser / Thr | Benzyl ether (Bzl) | Stable to TFA | HF (High) |

| Tyr | 2-Bromo-Z (2-Br-Z) | Prevents rearrangement to 3-Bzl-Tyr | HF (High) |

| Lys | 2-Chloro-Z (2-Cl-Z) | Very stable to TFA | HF (High) |

| His | Dinitrophenyl (Dnp) | Stable to HF | Thiolysis (Pre-HF step) |

| Trp | Formyl (For) | Prevents alkylation | HF + Thiol / Low HF |

Expert Tip: For Aspartic acid, always use OcHex (Cyclohexyl) instead of OBzl if the sequence is prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser sequences). The steric bulk of the cyclohexyl group inhibits the ring closure.

Final Cleavage: The HF Procedure[5][6][7][8][9]

Anhydrous Hydrogen Fluoride (HF) is hazardous but remains the gold standard for clean cleavage in Boc chemistry.

Safety First

-

Equipment: Use a specialized Teflon/Kel-F vacuum line (e.g., Peptide Institute or Toho apparatus). Glass reacts with HF.

-

PPE: Full face shield, heavy rubber gloves, apron, and calcium gluconate gel nearby.

The "Low-High" HF Strategy (Tam Method)

To minimize side reactions (S-alkylation of Cys, alkylation of Trp), a two-stage cleavage is recommended.

Phase 1: Low HF (S_N2 Mechanism)

-

Conditions: HF : DMS : p-Cresol (25 : 65 : 10)[5]

-

Temp/Time: 0°C for 2 hours.

-

Mechanism: High concentration of Dimethyl Sulfide (DMS) converts the reaction from

(carbocation) to -

Result: Met(O) is reduced to Met; Trp(For) is deformylated; most side chains removed.

Phase 2: High HF (S_N1 Mechanism)

-

Conditions: Evaporate Low HF. Add HF : p-Cresol (90 : 10).

-

Temp/Time: 0°C for 45-60 mins.

-

Result: Cleaves Arg(Tos), Cys(MBzl), and the peptide-resin linkage.

Figure 3: HF Cleavage Decision Tree

Caption: Selection between Standard and Low-High HF protocols depends on peptide complexity (presence of Met, Cys, Trp).

Troubleshooting & Common Side Reactions

| Issue | Cause | Solution |

| t-Butylation of Trp | Use scavengers (anisole/water) in TFA step. Use Boc-Trp(For)-OH . | |

| S-Benzylation of Cys | Benzyl cation attacking Cys during HF cleavage. | Use Low-High HF procedure. Ensure high p-cresol/thiocresol content. |

| Aspartimide | Ring closure of Asp-X bond (especially Asp-Gly). | Use OcHex protection for Asp. Avoid excess base during neutralization. |

| N-Terminal Acetylation | Residual acetic acid or acetate in solvents. | Use high-quality solvents. Avoid Acetyl chloride for capping (use Acetic Anhydride). |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

The Architect's Blueprint: Engineering Pseudopeptides for Oncology and Neurology Research

A Senior Application Scientist's In-Depth Technical Guide

Foreword: Beyond the Backbone

In the intricate dance of molecular biology, peptides serve as nature's messengers, regulators, and effectors. Their specificity and potency are unparalleled, yet their therapeutic journey is often thwarted by inherent limitations: poor stability, rapid degradation, and limited cell permeability.[1][2][3] This guide delves into the world of pseudopeptides , a class of sophisticated peptidomimetics engineered to overcome these hurdles. By strategically modifying the peptide backbone, we unlock new therapeutic possibilities, particularly in the challenging landscapes of oncology and neurology. Here, we will not merely list protocols; we will dissect the rationale behind the design, synthesis, and evaluation of these promising molecules, providing a comprehensive blueprint for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Pseudopeptide: From Concept to Creation

The core principle of a pseudopeptide lies in the replacement of the amide bond with a surrogate that imparts desirable physicochemical properties while retaining, or even enhancing, biological activity.[4][5][6] This fundamental alteration is the key to their success.

The Rationale for Backbone Modification: Why Change a Winning Formula?

Native peptides are susceptible to enzymatic degradation by proteases, which readily recognize and cleave amide bonds. This results in a short in vivo half-life, limiting their therapeutic window. Furthermore, the inherent flexibility of the peptide backbone can lead to multiple conformations, only one of which might be biologically active. Pseudopeptides address these challenges by:

-

Enhancing Enzymatic Resistance: Replacing the amide bond with non-natural linkages, such as reduced amides (CH₂-NH), thioamides (C=S-NH), or peptoids (N-substituted glycines), renders the molecule resistant to proteolysis.[7][8]

-

Improving Bioavailability: Modifications can increase lipophilicity and reduce hydrogen bonding capacity, facilitating passage across cellular membranes.

-

Conformational Constraint: Introducing cyclic structures or specific backbone modifications can lock the pseudopeptide into its bioactive conformation, increasing affinity and specificity for its target.[4][6]

Visualizing the Difference: Peptide vs. Pseudopeptide

The following diagram illustrates the fundamental structural difference between a natural peptide bond and a common pseudopeptide modification, the reduced amide bond.

Caption: Structural comparison of a natural peptide bond and a reduced amide pseudopeptide bond.

The Synthetic Workhorse: Solid-Phase Peptide Synthesis (SPPS)

The creation of pseudopeptides is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[7][9][10] This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

This protocol outlines the manual synthesis of a short pseudopeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is advantageous for its acid lability, allowing for mild cleavage conditions that preserve sensitive functional groups.[11][12]

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

Pseudodipeptide building block (e.g., Fmoc-Alaψ[CH₂-N]Gly-OH)

-

Coupling reagents: HOBt (Hydroxybenzotriazole), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-CTC resin in DCM for 30-40 minutes in a reaction vessel.[11]

-

Dissolve the first Fmoc-protected amino acid (4 equivalents) and DIPEA (5 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin thoroughly with DCM and DMF.

-

Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the solution and repeat the piperidine treatment for 5 minutes.

-

Wash the resin extensively with DMF and DCM.

-

Self-Validation Check: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (dark blue bead color) indicates successful deprotection.[9]

-

-

Coupling of Subsequent Amino Acids/Pseudodipeptide:

-

Pre-activate the next Fmoc-amino acid or pseudodipeptide building block (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 5 minutes.

-

Add DIPEA (8 equivalents) to the activated mixture.

-

Add the activated amino acid/pseudodipeptide solution to the deprotected resin and agitate for 2 hours.

-

Self-Validation Check: Perform a Kaiser test. A negative test (yellow bead color) indicates complete coupling.[9]

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling Cycles:

-

Repeat steps 2 and 3 until the desired pseudopeptide sequence is assembled.[12]

-

-

Cleavage and Deprotection:

-

Wash the final resin-bound pseudopeptide with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]

-

Filter the resin and collect the filtrate containing the crude pseudopeptide.

-

-

Purification and Characterization:

-

Precipitate the crude pseudopeptide by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Characterize the purified pseudopeptide by mass spectrometry (MS) to confirm its molecular weight.[13]

-

Part 2: Pseudopeptides in the Crosshairs: Targeting Cancer

The application of pseudopeptides in oncology is a rapidly evolving field, with these engineered molecules showing promise in disrupting cancer cell signaling, inhibiting tumor growth, and overcoming drug resistance.[14][15][16]

Mechanism of Action: Disrupting the Oncogenic Machinery

Pseudopeptides can be designed to target various vulnerabilities in cancer cells:

-

Inhibition of Protein-Protein Interactions (PPIs): Many oncogenic pathways are driven by specific PPIs. Pseudopeptides can mimic the binding interface of one of the protein partners, thereby disrupting the interaction and inhibiting downstream signaling.[17]

-

Targeting Cell Surface Receptors: Certain receptors are overexpressed on the surface of cancer cells. Pseudopeptides can be designed as ligands for these receptors, either blocking their function or delivering a cytotoxic payload.[14][18]

-

Inducing Apoptosis: Some pseudopeptides can directly trigger programmed cell death in cancer cells by disrupting mitochondrial membranes or activating caspase pathways.[15]

Case Study: The N6L Pseudopeptide Targeting Nucleolin

A compelling example is the synthetic pseudopeptide N6L, which targets cell-surface nucleolin, a protein overexpressed in various tumor cells.[14]

-

Structure: N6L is a multivalent pseudopeptide with six copies of the Lysψ[CH2N]-Pro-Arg motif grafted onto a helical scaffold.[14]

-

Mechanism: By binding to nucleolin, N6L inhibits tumor cell growth, hampers angiogenesis, and induces apoptosis.[14] It has also been shown to identify nucleophosmin as another target.[14]

-

In Vivo Efficacy: In mouse xenograft models, administration of N6L led to the inhibition of human tumor growth, with biodistribution studies confirming its rapid localization to tumor tissue.[14]

The following diagram illustrates how a pseudopeptide can inhibit a generic oncogenic signaling pathway by blocking a critical protein-protein interaction.

Caption: A pseudopeptide inhibiting an oncogenic signaling pathway.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes hypothetical cytotoxicity data for a novel pseudopeptide compared to a standard chemotherapeutic agent.

| Compound | Cell Line | IC₅₀ (µM) |

| Pseudopeptide X | MCF-7 (Breast Cancer) | 5.2 |

| Doxorubicin | MCF-7 (Breast Cancer) | 1.8 |

| Pseudopeptide X | A549 (Lung Cancer) | 8.7 |

| Doxorubicin | A549 (Lung Cancer) | 3.5 |

| Pseudopeptide X | Normal Fibroblasts | > 100 |

| Doxorubicin | Normal Fibroblasts | 0.5 |

Interpretation: While Doxorubicin shows higher potency, Pseudopeptide X exhibits greater selectivity for cancer cells, with significantly lower toxicity towards normal cells. This highlights a key advantage of targeted pseudopeptide therapies.

Part 3: Navigating the Neural Maze: Pseudopeptides in Neurology

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge for drug development, largely due to the blood-brain barrier (BBB). Pseudopeptides offer a promising avenue to tackle these complex disorders.[19][20][21]

Overcoming Barriers and Targeting Neuropathology

The design of pseudopeptides for neurological applications focuses on:

-

BBB Penetration: Modifications to enhance lipophilicity or conjugation to carrier molecules can facilitate transport across the BBB.

-

Targeting Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's. Pseudopeptides can be designed to inhibit this aggregation process.[22]

-

Modulating Neuroinflammation: Chronic inflammation in the central nervous system contributes to neuronal damage. Pseudopeptides can target inflammatory pathways to exert neuroprotective effects.

Case Study: Nerinetide for Ischemic Stroke and Alzheimer's Disease

Nerinetide (Tat-NR2B9c) is a prime example of a pseudopeptide designed for neuroprotection.[20]

-

Structure: It is a 20-amino acid peptide that combines a cell-penetrating peptide sequence (from the HIV Tat protein) with a sequence that mimics a protein-protein interaction domain.[20]

-

Mechanism: Nerinetide disrupts the interaction between the NMDA receptor and the postsynaptic density protein-95 (PSD-95), a key interaction in excitotoxic neuronal death.[20]

-

Clinical Significance: Nerinetide has shown promise in preclinical and clinical studies for reducing brain damage after an ischemic stroke and is also being investigated for its potential in treating Alzheimer's disease.[19][20][21]

This diagram outlines a typical workflow for the discovery and development of neuroprotective pseudopeptides.

Caption: Workflow for neuroprotective pseudopeptide discovery.

Experimental Protocol: In Vitro Amyloid-Beta Aggregation Assay

This protocol describes a common in vitro assay to screen for pseudopeptides that inhibit the aggregation of amyloid-beta (1-42), a key pathological event in Alzheimer's disease.

Materials:

-

Synthetic Amyloid-Beta (1-42) peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

-

Test pseudopeptides

Procedure:

-

Preparation of Aβ Monomers:

-

Dissolve lyophilized Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol) to break down pre-existing aggregates.

-

Evaporate the solvent and resuspend the peptide in a small volume of DMSO.

-

Dilute to the final working concentration in assay buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well plate, add the test pseudopeptide at various concentrations.

-

Include a positive control (Aβ alone) and a negative control (buffer and ThT only).

-

Add the prepared Aβ(1-42) monomer solution to each well (except the negative control) to a final concentration of ~10 µM.

-

Add ThT to all wells to a final concentration of ~10 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The sigmoidal curve of the positive control represents the kinetics of Aβ aggregation.

-

A reduction in the final fluorescence intensity or a delay in the lag phase in the presence of the pseudopeptide indicates inhibition of aggregation.

-

Calculate the percentage of inhibition for each pseudopeptide concentration.

-

Conclusion: The Future is Modified

Pseudopeptides represent a paradigm shift in peptide-based drug discovery. Their enhanced stability, improved bioavailability, and ability to be rationally designed make them powerful tools in the fight against complex diseases like cancer and neurodegenerative disorders. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and application of these next-generation therapeutics. As our understanding of disease pathways deepens and our synthetic capabilities expand, the potential for pseudopeptides to translate from the research bench to clinical reality will only continue to grow.

References

-

Cudic, P., & Stawikowski, M. (2007). Pseudopeptide Synthesis via Fmoc Solid-Phase Synthetic Methodology. Mini-Reviews in Organic Chemistry, 4(4), 268-280. [Link]

-

Gale, E. A. (2010). Pseudo-peptides in drug discovery: A newer technology. Journal of Chemical and Pharmaceutical Research, 2(2), 197-208. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2014). Solid-phase peptide synthesis. RSC Advances, 4(60), 32658-32672. [Link]

-

Le, T. T. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

-

Hruby, V. J. (2002). High throughput synthesis of peptides and peptidomimetics. Journal of Peptide Research, 60(4), 181-193. [Link]

-

García-Ramos, Y., & Tulla-Puche, J. (2010). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Current organic chemistry, 14(12), 1276-1293. [Link]

-

Destouches, D., et al. (2011). A Simple Approach to Cancer Therapy Afforded by Multivalent Pseudopeptides That Target Cell-Surface Nucleoproteins. Cancer Research, 71(9), 3296-3305. [Link]

-

Cudic, P., & Stawikowski, M. (2007). Pseudopeptide Synthesis via Fmoc Solid-Phase Synthetic Methodology. Mini-Reviews in Organic Chemistry, 4(4), 268-280. [Link]

-

Bentham Science Publishers. (n.d.). Pseudopeptide Synthesis via Fmoc Solid-Phase Synthetic Methodology. [Link]

-

Sgarlata, C., et al. (2018). Pseudopeptide Amyloid Aggregation Inhibitors: In Silico, Single Molecule and Cell Viability Studies. International journal of molecular sciences, 19(3), 862. [Link]

-

Patel, T., et al. (2010). Pseudo-peptides in drug discovery: A newer technology. Journal of Chemical and Pharmaceutical Research, 2(2), 197-208. [Link]

-

Baker, N. R., et al. (2024). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. RSC Advances, 14(47), 34637-34642. [Link]

-

Pathak, M., Jha, V., & Jain, N. K. (2015). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. ResearchGate. [Link]

-

Patel, T., et al. (2010). Pseudo-peptides in drug discovery: A newer technology. Journal of Chemical and Pharmaceutical Research. [Link]

-

Liskamp, R. M. J. (Ed.). (2008). Pseudo-peptides in Drug Discovery. Wiley. [Link]

- Guichard, G., et al. (2001). Pseudopeptide, synthesis method, reagent and applications.

-

Nevola, L., & Giralt, E. (2015). Interfering peptides targeting protein-protein interactions: The next generation of drugs?. Chemical Communications, 51(10), 1770-1779. [Link]

-

Zhang, H., et al. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. Interface Focus, 10(5), 20200015. [Link]

-

Menegatti, S., et al. (2021). Peptides and pseudopeptide ligands: a powerful toolbox for the affinity purification of current and next-generation biotherapeutics. Journal of Chromatography A, 1635, 461632. [Link]

-

Sherman, D. B., et al. (1998). Synthesis and characterization of cyclic pseudopeptide libraries containing thiomethylene and thiomethylene-sulfoxide amide bond surrogates. Journal of peptide research, 52(5), 377-388. [Link]

-

Wang, S., et al. (2019). Purification, Characterization, and Application for Preparation of Antioxidant Peptides of Extracellular Protease from Pseudoalteromonas sp. H2. Marine drugs, 17(9), 526. [Link]

-

Baker, N. R., et al. (2024). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. RSC Advances, 14(47), 34637-34642. [Link]

-

de Breij, A., et al. (2012). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial agents and chemotherapy, 56(3), 1405-1412. [Link]

-

Macquarie University. (2024). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. [Link]

-

Trojnar, J., & Nielsen, P. E. (2023). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. International Journal of Molecular Sciences, 24(21), 1565. [Link]

-

Pan, X., Xu, J., & Jia, X. (2020). Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides. Cancer Management and Research, 12, 115-126. [Link]

-

Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Toxins, 13(10), 733. [Link]

-

Thundimadathil, J. (2012). Cancer Treatment Using Peptides: Current Therapies and Future Prospects. Journal of Amino Acids, 2012, 967347. [Link]

-

Brandsch, M., & Brandsch, C. (2011). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(10), 739-744. [Link]

-

Baker, N. R., et al. (2024). Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases. ResearchGate. [Link]

-

Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]

-

Albericio, F., & Kruger, H. G. (Eds.). (2022). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 27(19), 6282. [Link]

-

Sherman, D. B., et al. (1998). Synthesis and characterization of cyclic pseudopeptide libraries containing thiomethylene and thiomethylene-sulfoxide amide bond surrogates. ResearchGate. [Link]

-

Kandimalla, R., & Reddy, P. H. (2022). Preclinical models for Alzheimer's Disease: Past, present, and future approaches. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1868(12), 166542. [Link]

-

Kandimalla, R., & Reddy, P. H. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS omega, 7(45), 40751-40766. [Link]

-

News-Medical.Net. (2025). New approach uses peptides to enhance anti-tumor drug formulations. [Link]

-

Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Recent advances in discovery, synthesis, and clinical translation. Journal of Medicinal Chemistry, 61(18), 7899-7923. [Link]

-

Han, H., et al. (2023). Antimicrobial Peptides and Their Biomedical Applications: A Review. Pharmaceutics, 15(7), 1877. [Link]

-

Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 48. [Link]

-

Di Maro, S., et al. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International journal of molecular sciences, 25(13), 7108. [Link]

-

Northwestern University. (2025). Experimental Drug Effectively Treats Alzheimer's in Preclinical Study. [Link]

-

Thundimadathil, J. (2012). Cancer Treatment Using Peptides: Current Therapies and Future Prospects. Journal of Amino Acids, 2012, 967347. [Link]

-

Chen, Y., et al. (2023). Glucagon-like peptide-1 (GLP-1) receptor agonists in experimental Alzheimer’s disease models: a systematic review and meta-analysis of preclinical studies. Frontiers in Aging Neuroscience, 15, 1240161. [Link]

Sources

- 1. Sensing, Transport and Other Potential Biomedical Applications of Pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. wiley.com [wiley.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis and applications of reduced amide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

- 10. High throughput synthesis of peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jacsdirectory.com [jacsdirectory.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. bachem.com [bachem.com]

- 19. Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Design of peptide therapeutics as protein–protein interaction inhibitors to treat neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchers.mq.edu.au [researchers.mq.edu.au]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Cleavage of OBzl group from aspartic acid side chain

Application Note: Selective Cleavage of the Benzyl (OBzl) Ester from Aspartic Acid

Strategic Overview

The

However, the final cleavage of Asp(OBzl) is a critical inflection point in peptide manufacturing. Improper cleavage conditions do not merely result in incomplete deprotection; they frequently lead to the irreversible formation of aspartimide (aminosuccinimide) byproducts.

This guide details the mechanistic imperatives and validated protocols for removing the OBzl group, focusing on the "Low-High" HF procedure as the industry gold standard for minimizing side reactions.

Mechanistic Insight: The Aspartimide Trap

Before attempting cleavage, one must understand the primary failure mode. The benzyl ester of aspartic acid is highly susceptible to nucleophilic attack by the adjacent backbone amide nitrogen. This cyclization releases benzyl alcohol and forms a five-membered aspartimide ring.

Risk Factors:

-

Sequence: High risk if Asp is followed by Gly, Ala, or Ser (small steric bulk).

-

Conditions: Strong acids (HF) or bases (piperidine) can catalyze this.[1] In Boc/Bzl chemistry, it is acid-catalyzed.

Consequences:

The aspartimide ring is unstable. During subsequent workup (pH > 7), it hydrolyzes to form a mixture of

Diagram 1: Acid-Catalyzed Aspartimide Formation

Caption: Mechanism of aspartimide formation leading to inseparable alpha/beta isomers.

Protocol A: The "Low-High" HF Method (Gold Standard)

Scope: Recommended for all Asp(OBzl) peptides, especially those containing Met, Trp, or Tyr. Principle: Developed by Tam et al., this two-stage method separates the removal of protecting groups based on mechanism.[2]

-

Low HF: Uses a low concentration of HF in dimethyl sulfide (DMS). This operates via an

mechanism , avoiding the generation of benzyl carbocations that alkylate Tyr/Trp.[3] It cleaves OBzl and reduces Met(O).[3] -

High HF: Standard

conditions to cleave the resin linkage and resistant groups (e.g., Arg(Tos)).[2]

Reagents & Apparatus

-

Apparatus: Kel-F or Teflon vacuum line (HF resistant). Glass is strictly prohibited.

-

HF: Anhydrous Hydrogen Fluoride (High Purity).

-

Scavengers:

-Cresol, Dimethyl Sulfide (DMS).

Step-by-Step Procedure

Step 1: Preparation

-

Dry the peptide-resin (

scale) thoroughly over -

Place resin in the Teflon reaction vessel. Add a magnetic stir bar.[4]

Step 2: The "Low HF" Stage (Cleavage of OBzl)

-

Cool the vessel to

(Dry ice/acetone). -

Distill HF into the vessel to achieve a ratio of HF : DMS :

-cresol (25 : 65 : 10 v/v) .-

Note: For

resin, use

-

-

Warm to

(Ice bath). -

Stir for 2 hours .

-

Evaporate HF and DMS under high vacuum at

. Do not heat.

Step 3: The "High HF" Stage (Resin Cleavage)

-

Re-cool vessel to

. -

Distill fresh HF to achieve a ratio of HF :

-cresol (90 : 10 v/v) .-

Note: DMS is removed.[7] We now need strong acidity (

) to cleave the PAM or MBHA resin linker.

-

-

Warm to

and stir for 45–60 minutes . -

Evaporate HF completely under vacuum.

Step 4: Workup

-

Wash the resin residue with cold diethyl ether (

) to remove scavengers ( -

Extract the peptide with

acetic acid or -

Lyophilize immediately.

Diagram 2: Low-High HF Workflow

Caption: The Tam Low-High HF protocol separates side-chain deprotection (SN2) from resin cleavage (SN1).[2]

Protocol B: TFMSA Cleavage (The Benchtop Alternative)

Scope: Use only if an HF line is unavailable. Limitations: Higher risk of aspartimide formation; does not reduce Met(O) efficiently.

Reagents:

Procedure:

-

Cool the reaction vessel containing peptide-resin to

. -

Add a mixture of TFA : Thioanisole (90 : 10) . Stir for 10 min to swell.

-

Slowly add TFMSA to achieve a final concentration of roughly 10% TFMSA .

-

Exothermic: Add dropwise to prevent heating (heat promotes aspartimide).

-

-

Stir at

for 2–3 hours . -

Precipitate directly into cold diethyl ether.

Comparative Analysis of Methods

| Feature | Low-High HF (Method A) | TFMSA (Method B) | Hydrogenolysis ( |

| Mechanism | Strong Acidolysis ( | Catalytic Reduction | |

| Asp(OBzl) Removal | Excellent | Good | Excellent |

| Aspartimide Risk | Lowest (Low HF mitigates) | Moderate | Low (Neutral pH) |

| Met(O) Reduction | Yes (in situ by DMS) | No | No |

| Equipment | Specialized HF Line | Standard Fume Hood | Hydrogenation App. |

| Use Case | Standard for SPPS | Labs lacking HF lines | Solution phase / Orthogonal |

Troubleshooting & Quality Control

-

Issue: Mass Spec shows M-18 peak.

-

Diagnosis: Aspartimide formation (loss of

). -

Solution: If using HF, strictly adhere to

limit. Do not exceed reaction times. If the sequence is Asp-Gly, consider re-synthesizing using Asp(OcHex) (cyclohexyl ester), which is sterically hindered and prevents ring closure [1].

-

-

Issue: Mass Spec shows M+106 peak.

-

Diagnosis: Benzylation of Tyrosine or Tryptophan.

-

Solution: The scavenger system failed. Ensure DMS was used in the Low HF step. The benzyl cation was not trapped effectively.

-

References

-

Tam, J. P.

deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. -

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides, 5, 111-216. (Focus on Aspartimide mechanisms).

Sources

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protocol for Incorporating Pseudopeptides into Bioactive Peptide Sequences

Application Note: AN-PEP-ISO-04

Focus: Solid-Phase Synthesis of Reduced Amide (

Abstract & Strategic Rationale

In drug discovery, native peptides often suffer from rapid degradation by serum proteases and poor oral bioavailability. Incorporating peptide bond isosteres (pseudopeptides) is a critical medicinal chemistry strategy to overcome these limitations without abolishing biological activity.

This guide provides a rigorous protocol for introducing the two most common isosteres:

-

Reduced Amide (

): Replaces the carbonyl oxygen with hydrogens, removing the proteolytic cleavage site and altering hydrogen bonding capability. -

Depsipeptide (

): Replaces the amide nitrogen with oxygen, altering hydrogen bonding and often used to disrupt aggregation in "difficult" sequences.

Key Technical Challenge: The introduction of a reduced amide bond results in a secondary amine on the resin. Subsequent acylation of this sterically hindered, less nucleophilic amine is the bottleneck of the synthesis, often leading to deletion sequences if not driven to completion.

Isostere Selection Matrix

Before synthesis, evaluate the physicochemical impact of the chosen isostere.

| Isostere Type | Structure | Primary Utility | Synthetic Complexity | Critical Consideration |

| Reduced Amide | High protease resistance; increased flexibility. | High (Reductive amination on-resin). | Resulting secondary amine is hard to acylate. | |

| Depsipeptide | Aggregation disruption; esterase sensitivity. | Medium (Hydroxy acid coupling).[1] | Ester bond is base-labile (sensitive to piperidine). | |

| Ketomethylene | Isosteric to amide; retains ketone. | Very High (Requires complex building blocks). | Loss of H-bond donor. | |

| Thioamide | Conservative substitution; mechanistic probe. | High (Lawesson’s reagent). | Susceptible to oxidation. |

High-Level Workflow

The following diagram illustrates the decision process and workflow for incorporating a reduced amide isostere.

Caption: Workflow for integrating reduced amide bonds. Note the critical QC checkpoints using the Chloranil test, which is specific for secondary amines.

Detailed Protocol: Reduced Amide ( ) Synthesis

Phase A: Reagents & Preparation

Reagents:

-

Fmoc-Amino Aldehyde: Commercially available or synthesized via reduction of Fmoc-amino acid Weinreb amides (LiAlH4) or oxidation of Fmoc-amino alcohols (Dess-Martin Periodinane).

-

Reducing Agent: Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: 1% Acetic Acid (AcOH) in DMF (Anhydrous).

-

Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

Phase B: On-Resin Reductive Amination

Context: You have synthesized the peptide chain up to residue

-

Fmoc Removal: Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% Piperidine/DMF standard protocol.[2] Wash thoroughly (

DMF, -

Imine Formation:

-

Reduction:

-

Add

(3–5 equiv.) dissolved in a minimum amount of DMF directly to the reaction vessel (do not drain the aldehyde solution). -

Agitate for 60 minutes.

-

Drain and wash resin (

DMF,

-

-

Validation (Critical): Perform the Chloranil Test .

-

Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

-

Result:Dark Blue/Green beads indicate the presence of a secondary amine (Success). Colorless/Yellow indicates failure.

-

Phase C: Acylation of the Secondary Amine (The "Difficult" Step)

The newly formed secondary amine is sterically hindered. Standard DIC/HOBt coupling will likely fail.

Method 1: HATU/HOAt (Recommended)

-

Dissolve the next Fmoc-Amino Acid (5 equiv.), HATU (5 equiv.), and HOAt (5 equiv.) in DMF.

-

Add DIPEA (10 equiv.) to activate.

-

Add immediately to the resin.

-

Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours or overnight.

Method 2: Bis(trichloromethyl)carbonate (BTC/Triphosgene) (For extremely hindered amines) Use if Method 1 fails.

-

Generate the acid chloride of the incoming amino acid in situ using BTC (0.33 equiv.) and Collidine (10 equiv.) in THF/DCM.

-

Add to the resin and react for 1–2 hours.

-

Safety Warning: BTC generates phosgene gas. Must be performed in a high-efficiency fume hood.

-

Validation: Perform the Chloranil Test again.

-

Result:Colorless/Yellow beads indicate complete coupling (Success). Blue beads indicate incomplete coupling—repeat Phase C.

Protocol Variation: Depsipeptides ( )

Incorporating an ester bond is synthetically easier but chemically more fragile.

-

Building Block: Use a commercially available Fmoc-Hydroxy Acid (e.g., Fmoc-L-Lactic acid).

-

Coupling (Ester Formation):

-

Use DIC (3 equiv.) and DMAP (0.1 equiv.) in DCM/DMF.

-

Note: DMAP is essential for esterification but can cause racemization if overused. Keep coupling times < 2 hours.

-

-

Subsequent Fmoc Removal (The Risk):

-

The newly formed ester bond is susceptible to nucleophilic attack by piperidine (diketopiperazine formation or hydrolysis).

-

Modification: Use 50% Morpholine in DMF or 25% Piperidine for shorter durations (

min) to deprotect the Fmoc group after the ester bond is formed.

-

Experimental Mechanism

Understanding the chemistry ensures better troubleshooting.

Caption: Mechanism of reductive amination. The imine intermediate is transient; acidic conditions (AcOH) promote protonation of the imine, facilitating hydride attack.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield of Pseudopeptide | Incomplete reductive amination. | Ensure solvent is anhydrous. Increase reaction time. Verify aldehyde quality (aldehydes oxidize to acids over time). |

| Deletion of Next Residue | Failed acylation of secondary amine. | Switch from HBTU to HATU/HOAt . Increase temperature to 50°C (microwave assisted). Use BTC method. |

| Racemization | Base-catalyzed epimerization during coupling. | Use Collidine or TMP (Sym-collidine) instead of DIPEA during the difficult coupling step. |

| Mass Spec: +16 Da | Oxidation of reduced amide. | Avoid oxidizing conditions post-cleavage. |

| Mass Spec: -2 Da | Incomplete reduction (Imine remaining). | Ensure excess hydride donor. Check pH (must be slightly acidic). |

References

-

Solid-Phase Synthesis of Reduced Amides

-

Coupling to Hindered Amines (HATU/HOAt)

- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

-

Source:

-

Depsipeptide Synthesis & Stability

-

Peptide Bond Isosteres Review

Sources

- 1. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]

- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An evaluation of peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis and applications of reduced amide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Peptide Conjugates Using Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of peptide conjugates utilizing the specialized dipeptide isostere, Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth exploration of the strategic incorporation of the reduced amide bond mimic to enhance the therapeutic potential of peptide-based compounds. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for Amide Bond Isosteres in Peptide Drug Design

Peptides represent a promising class of therapeutics due to their high specificity and low toxicity.[1] However, their application is often limited by poor metabolic stability, primarily due to the susceptibility of the amide backbone to enzymatic cleavage.[1] To overcome this limitation, medicinal chemists employ a strategy known as bioisosterism, which involves the replacement of the amide bond with a surrogate that mimics its essential physicochemical properties while conferring resistance to proteolysis.[2][3]

The reduced amide isostere, ψ(CH2NH), is a particularly effective mimic. It replaces the carbonyl oxygen of the amide bond with a methylene group, thereby removing the site of enzymatic hydrolysis while largely preserving the bond length and geometry. This modification can lead to peptidomimetics with significantly improved pharmacokinetic profiles.[4]

The dipeptide isostere, Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH, is a valuable building block for incorporating this modification into peptide sequences. It features:

-

Boc (tert-butyloxycarbonyl) protecting group: A temporary protecting group for the N-terminus, readily removed under moderately acidic conditions.[5][6]

-

Reduced amide bond (ψ[CH2NH]): Provides enzymatic stability at the Leu-Asp linkage.

-

Asp(OBzl)-OH: An aspartic acid residue with its side-chain carboxyl group protected as a benzyl ester (OBzl), which is a "permanent" protecting group removable under harsher acidic conditions, and a free C-terminal carboxylic acid for subsequent coupling reactions.[7][8]

This application note will detail the strategic use of this dipeptide isostere in solid-phase peptide synthesis (SPPS) to create novel peptide conjugates with enhanced therapeutic properties.

Physicochemical Properties of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH

A thorough understanding of the physicochemical properties of this specialized dipeptide is crucial for its successful application in peptide synthesis.

| Property | Value | Source |

| Chemical Formula | C22H34N2O6 | [9] |

| Molecular Weight | 422.52 g/mol | [9] |

| Appearance | Amorphous white powder | [9] |

| Solubility | Soluble in polar aprotic solvents such as DMF and NMP.[10] | |

| Storage | Store at 0-5°C to maintain stability.[11] |

Strategic Incorporation into Peptide Sequences: A Workflow Overview

The synthesis of a peptide conjugate using Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH typically follows a modified solid-phase peptide synthesis (SPPS) protocol. The general workflow involves the sequential coupling of amino acids to a solid support, with the dipeptide isostere being introduced at the desired position in the sequence.

Caption: General workflow for peptide conjugate synthesis using the dipeptide isostere.

Detailed Experimental Protocols

Materials and Reagents

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)[12]

-

Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH

-

Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)[10]

-

Deprotection reagent: 20% piperidine in DMF[12]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, MeOH[13]

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[13]

-

Precipitation solvent: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating the Dipeptide Isostere

This protocol assumes the use of Fmoc/tBu chemistry for the standard amino acid couplings, with a switch to Boc chemistry for the incorporation of the dipeptide isostere.

Step 1: Resin Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for 30 minutes with gentle agitation.[13]

-

Drain the DMF.

Step 2: Standard Fmoc-Amino Acid Coupling Cycles

-

Perform standard Fmoc-SPPS cycles to build the peptide chain up to the point of isostere insertion.[12] Each cycle consists of:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.[13]

-

Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIPEA (6 eq.). Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Washing: Wash the resin as described above.

-

Step 3: Incorporation of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH

-

After the final Fmoc deprotection of the preceding amino acid, wash the resin thoroughly.

-

In a separate vial, dissolve Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH (2 eq.) in DMF.

-

Add HBTU (1.9 eq.), HOBt (2 eq.), and DIPEA (4 eq.) to the dipeptide isostere solution to pre-activate.

-

Add the activated dipeptide isostere solution to the resin and agitate for 4-6 hours, or until a negative Kaiser test is observed.

-

Wash the resin thoroughly with DMF, DCM, and then DMF.

Step 4: N-terminal Boc Deprotection

-

To remove the Boc group from the newly incorporated dipeptide isostere, treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[6]

-

Drain the deprotection solution and wash the resin thoroughly with DCM, followed by DMF.

-

Neutralize the resin with a 10% solution of DIPEA in DMF.

Step 5: Continuation of Peptide Chain Elongation

-

Resume standard Fmoc-SPPS cycles to add the remaining amino acids to the peptide chain.

Protocol 2: Cleavage and Global Deprotection

Step 1: Resin Preparation for Cleavage

-

After the final amino acid coupling and deprotection, wash the resin with DCM and dry it under vacuum for at least 1 hour.

Step 2: Cleavage from Resin

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dry resin.

-

Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the benzyl (Bzl) side-chain protecting group from the aspartic acid residue.[5]

Step 3: Peptide Precipitation and Isolation

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide conjugate should be purified using RP-HPLC to obtain a highly pure product.

| Parameter | Recommended Conditions | Rationale |

| Column | C18 stationary phase | Provides good separation of peptides based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in water | Acidic modifier to improve peak shape and ionize the peptide. |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic solvent to elute the peptide from the column. |

| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5-95% over 30-60 minutes) | Allows for the separation of the target peptide from impurities.[14] |

| Detection | UV absorbance at 214 nm and 280 nm | 214 nm for the peptide backbone and 280 nm for aromatic residues. |

Characterization of the Final Peptide Conjugate

The identity and purity of the final peptide conjugate must be confirmed using appropriate analytical techniques.[15][16]

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[17][18]

-

Purpose: To confirm the molecular weight of the synthesized peptide conjugate. The observed mass should match the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1H and 13C NMR.[19]

-

Purpose: To confirm the structure of the peptide conjugate, including the successful incorporation of the reduced amide bond. The characteristic signals for the methylene bridge in the ψ(CH2NH) isostere should be identifiable in the spectrum.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Incomplete coupling of the dipeptide isostere | Steric hindrance; insufficient activation or reaction time. | Double couple the dipeptide isostere; increase the reaction time; use a more potent coupling reagent. |

| Low yield of the final peptide | Incomplete cleavage from the resin; loss during precipitation or purification. | Increase cleavage time; ensure efficient precipitation with cold ether; optimize the HPLC purification gradient. |

| Presence of deletion sequences in the final product | Incomplete deprotection or coupling during SPPS. | Ensure complete deprotection and coupling at each step by performing a Kaiser test. |

Conclusion

The use of the dipeptide isostere Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH offers a powerful strategy for the synthesis of peptide conjugates with enhanced metabolic stability. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this valuable building block into their peptide synthesis workflows, paving the way for the development of more effective peptide-based therapeutics.

References

-

LookChem. (n.d.). Cas 68763-45-1, BOC-ASP(OBZL)-PHE-OH. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- de la Torre, B. G., & Albericio, F. (2020). The chemical synthesis of peptides and proteins. International Journal of Peptide Research and Therapeutics, 26(3), 1543–1550.

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

-

American Elements. (n.d.). Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH. Retrieved from [Link]

- Toma, M., & D'Souza, D. M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7933-7986.

-

Meanwell, N. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

-

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2020, October 20). How to purify polymer-peptide complex?. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

-